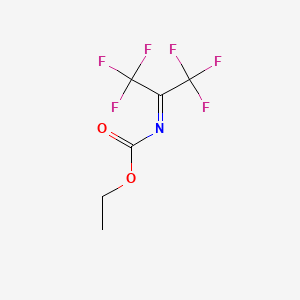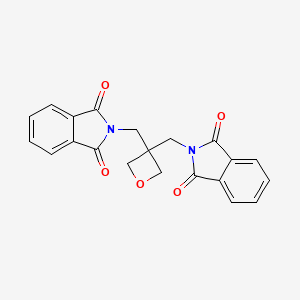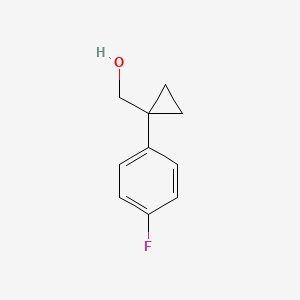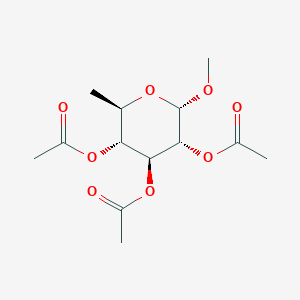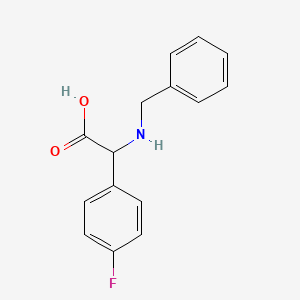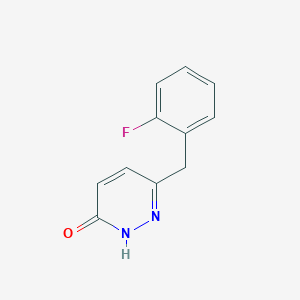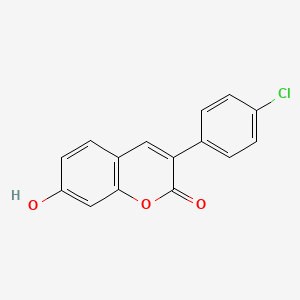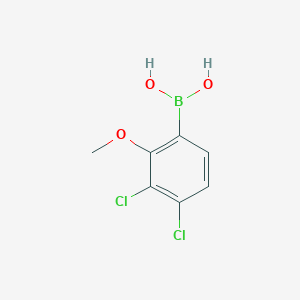
3,4-Dichloro-2-methoxyphenylboronic acid
Vue d'ensemble
Description
3,4-Dichloro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BCl2O3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including this compound, are valuable building blocks in organic synthesis. They are often used in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound .Applications De Recherche Scientifique
Supramolecular Assembly
3,4-Dichloro-2-methoxyphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. These assemblies are achieved through the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, as well as centrosymmetric cyclic C–H⋯O hydrogen bonding in the crystal structure of related compounds (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Studies
The compound has been studied for its role in the fluorescence quenching of related boronic acids. These studies provide insights into the mechanisms of fluorescence quenching, which are crucial for understanding the behavior of these compounds under various conditions (Geethanjali, Nagaraja, & Melavanki, 2015).
Crystal Engineering
This compound contributes to the understanding of crystal engineering. The aim is to design novel boronic acids with monomeric structures, providing a unique building block for crystal engineering. This is enhanced by the involvement of hydroxyl groups at the boron atom in intramolecular hydrogen bonds, leading to a variety of possible interactions in the crystal lattice (Cyrański et al., 2012).
Bioorthogonal Chemistry
This compound is relevant in bioorthogonal chemistry, particularly in the formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. These reactions are important for protein conjugation and are orthogonal to protein functional groups, making them useful for physiological applications (Dilek, Lei, Mukherjee, & Bane, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3,4-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers the attached organic group (3,4-Dichloro-2-methoxyphenyl) to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The compound, as an organoboron reagent, plays a crucial role in this reaction. The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound’s stability, easy preparation, and environmentally benign nature contribute to the success of the SM coupling .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the SM cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of moisture and air . Therefore, it’s important to handle and store the compound under appropriate conditions to maintain its efficacy and stability .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 3,4-Dichloro-2-methoxyphenylboronic acid are not fully understood as of my knowledge cutoff in 2021. Boronic acids are known to interact with various enzymes and proteins. They can form reversible covalent complexes with proteins, particularly with enzymes that have cis-diol groups in their active sites . The nature of these interactions is typically influenced by the electronic and steric properties of the boronic acid.
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
As of my knowledge cutoff in 2021, there is no available information on the effects of varying dosages of this compound in animal models .
Propriétés
IUPAC Name |
(3,4-dichloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBCRULYJNVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)
![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)
